7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol
Overview
Description
7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol, also known as CENC, is a synthetic derivative of cholesterol that has been extensively studied for its potential use in cancer therapy. It was initially developed as a prodrug, which means that it is inactive until it is metabolized by the body into its active form. CENC has been shown to have potent anti-tumor effects in vitro and in vivo, making it an attractive candidate for further research.
Mechanism of Action
The exact mechanism of action of 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol is not fully understood. However, it is believed that this compound exerts its anti-tumor effects by inducing DNA damage and inhibiting DNA repair mechanisms. This leads to the activation of cell death pathways and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce DNA damage and inhibit DNA repair mechanisms, leading to the activation of cell death pathways. It can also inhibit the growth and proliferation of cancer cells, enhance the effectiveness of chemotherapy drugs, and reduce the toxicity of chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol in lab experiments is its potent anti-tumor effects. It has been shown to be effective in several types of cancer, including breast, prostate, and lung cancer. Another advantage is that it can enhance the effectiveness of chemotherapy drugs, which can improve the overall outcome of cancer treatment.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the synthesis of this compound is a complex process that requires specialized equipment and expertise. Another limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several potential future directions for research on 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol. One direction is to further investigate its mechanism of action and identify the specific pathways that are involved in its anti-tumor effects. Another direction is to explore its potential use in combination with other chemotherapy drugs or targeted therapies. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a new cancer therapy.
Scientific Research Applications
7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor effects in vitro and in vivo, making it an attractive candidate for further research. Several studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy drugs.
properties
IUPAC Name |
1-(2-chloroethyl)-3-[2-[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]ethyl]-1-nitrosourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54ClN3O3/c1-21(2)7-6-8-22(3)26-9-10-27-29-23(13-17-34-30(38)36(35-39)18-16-33)19-24-20-25(37)11-14-31(24,4)28(29)12-15-32(26,27)5/h19,21-23,25-29,37H,6-18,20H2,1-5H3,(H,34,38)/t22-,23+,25+,26-,27?,28?,29?,31+,32-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCOHWUSVRKHQA-ZSVLFXOESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CCNC(=O)N(CCCl)N=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CCNC(=O)N(CCCl)N=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936909 | |
Record name | N-(2-Chloroethyl)-N'-[2-(3-hydroxycholest-5-en-7-yl)ethyl]-N-nitrosocarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164120-26-7 | |
Record name | Urea, N-(2-chloroethyl)-N'-(2-((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)ethyl)-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164120267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Chloroethyl)-N'-[2-(3-hydroxycholest-5-en-7-yl)ethyl]-N-nitrosocarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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